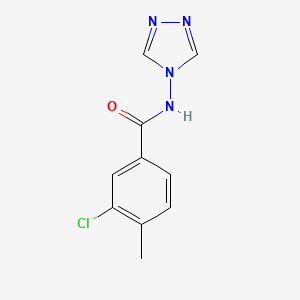![molecular formula C12H16ClNOS B5790594 2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)
2-[(4-chlorophenyl)thio]-N-isobutylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-isobutylacetamide is a chemical compound that belongs to the family of acetamides. It is commonly known as 'CPIB' and has been extensively studied for its various scientific research applications. CPIB is a potent inhibitor of TRPA1, a member of the transient receptor potential (TRP) ion channel family, which plays a crucial role in various physiological processes.
作用机制
CPIB works by binding to the cysteine residues of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1, which prevents the channel from opening in response to various stimuli. This inhibition of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 results in a reduction in pain sensation, inflammation, and airway irritation.
Biochemical and Physiological Effects:
CPIB has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of inflammatory pain, neuropathic pain, and cancer pain. CPIB has also been shown to reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD). Additionally, CPIB has been shown to have cardiovascular effects, where it reduces blood pressure and heart rate.
实验室实验的优点和局限性
One of the major advantages of CPIB is its potency as a 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 inhibitor. It has been shown to be more potent than other 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 inhibitors, making it a valuable tool in scientific research. However, one limitation of CPIB is its solubility in aqueous solutions. This can make it difficult to use in certain experiments, and alternative methods may need to be employed to overcome this limitation.
未来方向
There are several future directions for the use of CPIB in scientific research. One potential application is in the development of new therapies for pain and inflammation. CPIB's potent inhibition of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 makes it a promising candidate for the development of new drugs that target this ion channel. Additionally, CPIB could be used to study the role of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 in other physiological processes, such as taste sensation and hearing. Finally, CPIB could be used in combination with other drugs to enhance their therapeutic effects.
合成方法
CPIB can be synthesized by the reaction of 4-chlorobenzenethiol with isobutyl acetate in the presence of a base. The resulting product is purified using column chromatography to obtain pure CPIB.
科学研究应用
CPIB has been widely used in scientific research to investigate the role of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 in various physiological processes. It has been shown to be a potent inhibitor of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1, which is involved in pain sensation, inflammation, and airway irritation. CPIB has also been used to study the effects of 2-[(4-chlorophenyl)thio]-N-isobutylacetamideA1 inhibition on the cardiovascular system, where it has been shown to reduce blood pressure and heart rate.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-9(2)7-14-12(15)8-16-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHUZNNDUYQQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)

![4-ethoxy-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5790560.png)
![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)


![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)
